2-Naphthoyl-CoA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

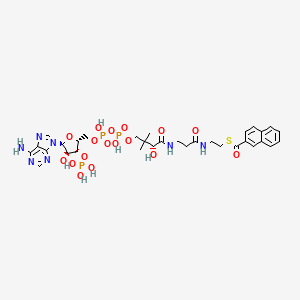

2-naphthoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-naphthoic acid.. It has a role as a mouse metabolite. It derives from a 2-naphthoic acid.

科学的研究の応用

Role in Anaerobic Naphthalene Degradation

2-Naphthoyl-Coenzyme A is crucial in the anaerobic degradation of naphthalene, a polycyclic aromatic hydrocarbon. Research has identified it as an intermediate in the metabolic pathway utilized by certain bacteria to break down naphthalene under anaerobic conditions. The pathway involves several key reactions:

- Ring Cleavage : The compound undergoes a ring-cleaving reaction facilitated by specific reductases, leading to the formation of hexahydro-2-naphthoyl-CoA. This is followed by β-oxidation-like reactions that ultimately produce cis-2-carboxycyclohexylacetyl-CoA, which enters central metabolic pathways .

- Electron Donor Utilization : Studies have demonstrated that 2-oxoglutarate can serve as an indirect electron donor for the reduction of 2-naphthoyl-CoA, indicating its versatility in metabolic reactions .

Synthesis of Vitamin K Compounds

Another significant application of 2-naphthoyl-Coenzyme A is its role in synthesizing vitamin K compounds, particularly phylloquinone (vitamin K1). The compound is a precursor in the formation of the naphthoquinone ring structure essential for vitamin K biosynthesis. This pathway highlights the importance of this compound in plant biochemistry and its potential implications for human health .

Fatty Acid Biosynthesis Inhibition Studies

Research has explored the inhibitory effects of various compounds on fatty acid biosynthesis pathways, where this compound serves as an important intermediate. Specifically, it has been implicated in studies examining the inhibition of bacterial type II fatty acid synthesis systems, which are critical targets for developing new antibacterial agents. By understanding how this compound interacts with key enzymes like FabG, researchers can design more effective inhibitors .

Data Table: Summary of Research Findings on 2-Naphthoyl-Coenzyme A Applications

Case Study 1: Anaerobic Degradation Pathway Characterization

A study focused on identifying the enzymatic steps involved in the anaerobic degradation of naphthalene highlighted the role of this compound as a central intermediate. The research demonstrated how specific bacteria utilize this compound to facilitate energy extraction from naphthalene under oxygen-limited conditions .

Case Study 2: Inhibition Mechanisms in Bacterial Fatty Acid Synthesis

Another investigation into plant polyphenols revealed that certain extracts could inhibit the activity of FabG, an enzyme involved in fatty acid elongation. Here, this compound was shown to be a critical substrate influencing these inhibitory effects, providing insights into potential antibacterial strategies .

化学反応の分析

Initial Ring Reduction

2-Naphthoyl-CoA undergoes stepwise enzymatic reduction in anaerobic bacteria (e.g., strain N47 and NaphS2) through two critical reactions:

-

This compound Reductase (NCR) :

Catalyzes the ATP-dependent reduction of the first aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA). This reaction requires ferredoxin as an electron donor . -

THNCoA Reductase :

Further reduces THNCoA to hexahydro-2-naphthoyl-CoA (HHNCoA) via a two-electron transfer. The reaction utilizes NADH or 2-oxoglutarate (via ferredoxin oxidoreductase) as electron donors .

| Reaction Step | Enzyme | Electron Donor | Product |

|---|---|---|---|

| This compound → THNCoA | This compound reductase | Reduced ferredoxin | THNCoA |

| THNCoA → HHNCoA | THNCoA reductase | NADH or 2-oxoglutarate | HHNCoA |

β-Oxidation-Like Reactions

Following ring reduction, HHNCoA enters a β-oxidation-like pathway:

-

Hydratase Activity :

Adds water to HHNCoA, forming β-hydroxyoctahydro-2-naphthoyl-CoA (m/z=946) . -

Dehydrogenation :

A β-hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxy group to a keto group, producing β-oxodecahydro-2-naphthoyl-CoA (m/z=962) with NAD⁺ as a cofactor . -

Hydrolase-Mediated Ring Cleavage :

A hydrolase cleaves the β’-hydroxy-β-oxo intermediate, yielding cis-2-carboxycyclohexylacetyl-CoA (compound 12, m/z=936), which enters downstream central metabolic pathways .

Electron Donor Systems in THNCoA Reduction

The THNCoA reductase exhibits flexibility in electron donor utilization, as demonstrated by in vitro assays:

| Electron Donor | Electron Acceptor | Reaction Rate (μM/min) | Key Observation |

|---|---|---|---|

| NADH | Methyl viologen | Not detected (ND) | Inefficient direct electron transfer |

| 2-Oxoglutarate | Methyl viologen | 0.22 | Indirect via ferredoxin oxidoreductase |

| 2-Oxoglutarate + NAD⁺ | NAD⁺ | 1.85 | Mediated by methyl viologen |

This table highlights the role of 2-oxoglutarate:ferredoxin oxidoreductase in regenerating reduced ferredoxin, enabling efficient THNCoA reduction .

Biosynthetic Pathway: Menaquinone Production

In aerobic organisms (e.g., E. coli), this compound derivatives participate in menaquinone biosynthesis:

-

1,4-Dihydroxy-2-naphthoyl-CoA (DHNA-CoA) Synthase :

Converts o-succinylbenzoyl-CoA to DHNA-CoA through an induced-fit mechanism involving structural rearrangements (β-hairpin formation and helix reorientation) . -

DHNA-CoA Hydrolase :

Hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate and free CoA, a precursor for menaquinones .

Reaction :

DHNA CoA+H2O⇌1 4 dihydroxy 2 naphthoate+CoA

Key Metabolites Identified via LC-MS

The anaerobic pathway produces characteristic intermediates detectable by mass spectrometry:

| Metabolite | m/z | Retention Time (min) | Role |

|---|---|---|---|

| β-Hydroxyoctahydro-2-naphthoyl-CoA | 946 | 11.3 | Hydratase product |

| β-Oxodecahydro-2-naphthoyl-CoA | 962 | 5.8 | Dehydrogenase product |

| cis-2-Carboxycyclohexylacetyl-CoA | 936 | 14.1 | Ring-cleavage product |

Enzyme Mechanisms and Structural Insights

-

THNCoA Reductase : Requires NAD⁺ for β-hydroxyacyl-CoA dehydrogenase activity. Excess NADH inhibits downstream reactions by shifting equilibrium toward reduced substrates .

-

DHNA-CoA Synthase : Exhibits ligand-induced conformational changes (e.g., β-hairpin formation) critical for catalysis .

This synthesis of experimental data underscores the dual role of this compound in biodegradation and biosynthesis, with its reactivity finely controlled by substrate-specific enzymes and electron donor systems.

特性

分子式 |

C32H42N7O17P3S |

|---|---|

分子量 |

921.7 g/mol |

IUPAC名 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] naphthalene-2-carbothioate |

InChI |

InChI=1S/C32H42N7O17P3S/c1-32(2,26(42)29(43)35-10-9-22(40)34-11-12-60-31(44)20-8-7-18-5-3-4-6-19(18)13-20)15-53-59(50,51)56-58(48,49)52-14-21-25(55-57(45,46)47)24(41)30(54-21)39-17-38-23-27(33)36-16-37-28(23)39/h3-8,13,16-17,21,24-26,30,41-42H,9-12,14-15H2,1-2H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t21-,24-,25-,26+,30-/m1/s1 |

InChIキー |

DPWZDDZXXDPFNM-YGFBVEKBSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。